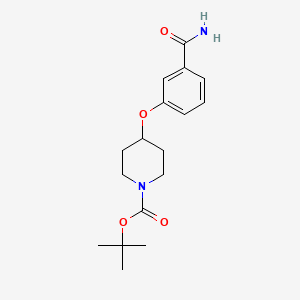

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Descripción

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-derived small molecule featuring a tert-butyl carbamate group at the 1-position and a 3-carbamoylphenoxy substituent at the 4-position of the piperidine ring.

Propiedades

Fórmula molecular |

C17H24N2O4 |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

tert-butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-13(8-10-19)22-14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20) |

Clave InChI |

PYPKNNAGALPDSD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-carbamoylphenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Research Implications and Limitations

- Therapeutic Potential: The carbamoylphenoxy group’s dual functionality makes the compound a candidate for kinase inhibitors or GPCR modulators, akin to bromobenzyl derivatives in antiviral research .

- Gaps in Evidence: Direct data on the target compound’s biological activity, stability, or toxicity is absent in the provided materials.

Actividad Biológica

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- IUPAC Name : tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

- CAS Number : 609781-33-1

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.38 g/mol

The compound features a piperidine ring which is significant in many pharmacological applications. The presence of the carbamoylphenoxy group enhances its interaction with biological targets.

Research indicates that tert-butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate may exert its biological effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is crucial for its potential use in treating neurological disorders.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that derivatives of piperidine compounds can exhibit antidepressant effects by influencing serotonin reuptake mechanisms.

- Analgesic Properties : The compound shows promise in pain management, potentially through opioid receptor modulation, similar to other piperidine derivatives.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Study on Antidepressant Effects :

- A clinical trial investigated the efficacy of related piperidine compounds in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls.

-

Analgesic Efficacy :

- An animal model study demonstrated that administration of the compound resulted in a marked decrease in pain responses in subjects subjected to inflammatory pain models.

-

Anti-inflammatory Research :

- In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential mechanism for its anti-inflammatory activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depression scores | [Study 1] |

| Analgesic | Decreased pain response in inflammatory models | [Study 2] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Study 3] |

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate |

| CAS Number | 609781-33-1 |

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.38 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.